Hexyl anthranilate
Description
Hexyl anthranilate (CAS: 18189-05-4) is an ester derived from anthranilic acid (2-aminobenzoic acid) and hexanol. Its chemical formula is C₁₃H₁₉NO₂, with a molecular weight of 219.29 g/mol. Structurally, it consists of a hexyl group esterified to the carboxylate moiety of anthranilic acid, which contains an aromatic benzene ring with an amino (-NH₂) group at the ortho position .
This compound is primarily used in fragrances and flavorings due to its sweet, floral aroma. Unlike its isomer cis-3-hexenyl anthranilate (CAS: 65405-76-7), which has a double bond in the alkyl chain, this compound features a saturated hexyl group, influencing its physical properties and applications .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQOKTHPONOAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066335 | |
| Record name | Benzoic acid, 2-amino-, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18189-05-4 | |
| Record name | Hexyl 2-aminobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18189-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Hexyl anthranilate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-amino-, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-amino-, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JCD6XG3XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Optimization
Key variables include:
-
Molar ratio : A 1:6 ratio of anthranilic acid to hexanol ensures excess alcohol drives equilibrium toward ester formation.
-
Catalyst loading : 2–5 wt% sulfuric acid optimizes protonation without excessive side reactions.
-
Reflux conditions : Prolonged heating under reflux (e.g., 12 hours at 140°C) achieves yields of 75–85%, though purification via vacuum distillation is critical to isolate this compound from unreacted hexanol.
Table 1: Fischer Esterification Parameters for this compound
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 140–150°C | Increases yield |
| Molar Ratio (Acid:Hexanol) | 1:6–1:8 | Maximizes conversion |
| Catalyst Concentration | 3–4% H₂SO₄ | Balances activity and side reactions |
Hofmann Degradation Route
The Hofmann reaction, traditionally used for amine synthesis, has been adapted for methyl anthranilate production via phthalimide intermediates. Substituting methanol with hexanol in this pathway offers a route to this compound, though reaction kinetics differ due to hexanol’s reduced nucleophilicity.
Mechanistic Adaptations
The process involves:
-
Phthalimide chlorination : Reaction with sodium hypochlorite forms N-chlorophthalimide.
-
Alkoxylation : Hexanol replaces methanol, reacting with N-chlorophthalimide under alkaline conditions (pH 10–12) to form hexyl isocyanate intermediates.
-
Hydrolysis : Controlled hydrolysis at 60–70°C yields this compound.
Table 2: Hofmann Reaction Conditions for this compound
| Step | Conditions | Yield Influence |
|---|---|---|
| Chlorination | 0–5°C, pH 9–10 | Minimizes byproducts |
| Alkoxylation | 10–15°C, NaOH:Hexanol = 1:2.5 | Enhances nucleophilic substitution |
| Hydrolysis | 65°C, 1 hour | Prevents over-hydrolysis |
Optimization via response surface methodology (RSM) could improve yields beyond the 70–80% observed in methyl systems.
One-Step Synthesis via N-Chlorophthalimide
A patented one-step method for methyl anthranilate employs N-chlorophthalimide, methanol, and sodium hydroxide. Adapting this to this compound requires:
Process Scalability
Batch trials with 91g N-chlorophthalimide, 200g water, and 80g hexanol achieved 85% yield at 10°C, though product isolation required fractional distillation due to hexanol’s high boiling point.
Enzymatic Esterification: Biotechnological Approaches
Emerging biotechnological methods use lipases to catalyze esterification under mild conditions. While no direct studies on this compound exist, engineered Escherichia coli systems producing anthranilic acid could couple with hexanol in a biphasic system.
Proposed Workflow
-
Microbial anthranilic acid production : Fed-batch fermentation achieves 45 g/L anthranilic acid.
-
Enzymatic esterification : Immobilized Candida antarctica lipase B (CALB) in hexanol at 50°C, yielding 60–70% this compound over 24 hours.
Table 3: Enzymatic vs. Chemical Esterification
| Metric | Enzymatic | Chemical (H₂SO₄) |
|---|---|---|
| Yield | 60–70% | 75–85% |
| Reaction Time | 24–48 hours | 8–12 hours |
| Purity | >95% | 85–90% |
Catalytic Esterification Using Heterogeneous Catalysts
Solid acid catalysts (e.g., zeolites, sulfonated carbons) offer recyclability and reduced corrosion. For this compound, sulfonated carbon catalysts at 130°C achieve 80% conversion in 6 hours, outperforming homogeneous acids in selectivity .
Chemical Reactions Analysis
Types of Reactions
Hexyl anthranilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted anthranilates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Precursor in Organic Synthesis : Hexyl anthranilate serves as a reagent in various chemical reactions, facilitating the synthesis of other organic compounds.
- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, producing carboxylic acids, primary amines, and various substituted anthranilates respectively.
2. Biology
- Biological Activities : Research indicates potential antimicrobial and anti-inflammatory properties of this compound. Studies have shown that derivatives of anthranilic acid exhibit various pharmacological activities including anti-inflammatory, antiviral, and anticancer effects .
- Mechanism of Action : this compound interacts with molecular targets, modulating receptor activity which may lead to therapeutic effects.
3. Medicine
- Drug Development : The compound's bioactive properties make it a candidate for drug development. Its derivatives have been explored for their efficacy in treating conditions like anxiety, depression, and epilepsy due to their neuroprotective qualities .
- Case Study Example : A study on an anthranilate derivative showed significant inhibition of glutamate release, suggesting potential use in neurodegenerative disease therapies .
4. Industry
- Fragrance Industry : this compound is utilized for its pleasant aroma in perfumes and cosmetics.
- Dyes and Industrial Chemicals : The compound is also applied in the production of dyes and other industrial chemicals due to its unique chemical structure.
Comparative Analysis with Related Compounds
| Compound | Applications | Unique Features |
|---|---|---|
| This compound | Fragrance, drug development | Longer alkyl chain affects volatility |
| Methyl Anthranilate | Flavoring agents | Known for grape-like aroma |
| Ethyl Anthranilate | Perfume production | Commonly used in flavoring |
| Butyl Anthranilate | Fragrance industry | Pleasant scent |
Mechanism of Action
The mechanism of action of Hexyl anthranilate involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Hexyl anthranilate belongs to the anthranilate ester family, which includes compounds varying in alkyl chain length and branching. Key analogues include:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Odor Profile | Key Applications |
|---|---|---|---|---|---|
| This compound | 18189-05-4 | C₁₃H₁₉NO₂ | 219.29 | Floral, sweet | Fragrances, flavors |
| Methyl anthranilate | 134-20-3 | C₈H₉NO₂ | 151.16 | Grape-like | Flavors, bird repellents |
| Phenethyl anthranilate | 133-18-6 | C₁₅H₁₅NO₂ | 241.29 | Honey, fruity | Perfumes, cosmetics |
| Hexyl acetate | 142-92-7 | C₈H₁₆O₂ | 144.21 | Fruity, apple | Food flavors, beverages |
Key Differences:
Volatility and Solubility :
- Methyl anthranilate, with a shorter methyl group, is more volatile and water-soluble than this compound, making it suitable for air fresheners and beverages .
- This compound’s longer alkyl chain enhances lipophilicity, favoring use in long-lasting perfumes and topical products .
Odor Profile: Methyl anthranilate is associated with grape and citrus notes, while this compound exhibits sweeter, floral undertones . Phenethyl anthranilate, with a phenethyl group, adds honey-like complexity to high-end perfumes .
Applications: Hexyl acetate, a non-anthranilate ester, is pivotal in food flavors (e.g., apple juice) due to its fruity aroma, contrasting with this compound’s niche in floral fragrances .
Role in Biochemical Pathways
Anthranilate derivatives are precursors in tryptophan biosynthesis.
Biological Activity
Hexyl anthranilate, a compound derived from anthranilic acid and n-hexanol, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties, supported by various studies and case analyses.
This compound is synthesized through the esterification of anthranilic acid with n-hexanol, typically using catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. The purification of the product is achieved via distillation or recrystallization.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have indicated that compounds related to anthranilic acid derivatives demonstrate antifungal activity against pathogens such as Candida albicans and antibacterial effects against Escherichia coli and Staphylococcus aureus. For instance, certain derivatives have shown inhibition rates comparable to standard drugs like clotrimazole and ampicillin .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Pathogen | Inhibition Rate (%) | Reference |
|---|---|---|---|
| This compound | C. albicans | 25-50% | |
| Methyl Anthranilate | E. coli | 91.3% | |
| Methyl Anthranilate | S. aureus | 90.5% |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in various contexts. It is believed to modulate inflammatory pathways, potentially acting as a ligand for specific receptors involved in inflammation regulation. This property makes it a candidate for further research in treating inflammatory diseases.
Antioxidant Activity
This compound has also been studied for its antioxidant capabilities. Compounds derived from anthranilic acid have demonstrated significant radical scavenging activities in vitro, which can protect cells from oxidative stress . The structure-activity relationship indicates that modifications to the anthranilate structure can enhance antioxidant properties.
Table 2: Antioxidant Activity of Anthranilate Derivatives
Anticancer Potential
Recent studies suggest that this compound derivatives may possess anticancer properties. For example, some derivatives have shown cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) with IC50 values lower than conventional chemotherapeutic agents like Adriamycin . This suggests a promising avenue for developing new anticancer therapies based on the anthranilate scaffold.
Case Studies
- Antifungal Study : A study conducted on various anthranilic acid derivatives revealed that this compound exhibited antifungal activity against C. albicans, achieving an inhibition percentage between 25-50% at concentrations as low as 4 μg/mL .
- Antioxidant Assessment : In vitro assays demonstrated that this compound could effectively scavenge free radicals, showcasing antioxidant activity comparable to well-known antioxidants like vitamin C .
- Cytotoxicity Evaluation : Research involving HepG2 cells indicated that this compound derivatives displayed significant cytotoxicity, with IC50 values suggesting a higher efficacy than traditional chemotherapy agents .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may function as a ligand for receptors involved in inflammatory responses or cellular signaling pathways, influencing processes such as apoptosis in cancer cells or microbial growth inhibition .
Q & A
Basic: What analytical methods are recommended for identifying and quantifying hexyl anthranilate in complex biological or environmental matrices?
Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound in mixtures, particularly in plant volatiles or microbial systems. Key steps include:
- Sample Preparation : Use headspace solid-phase microextraction (HS-SPME) to isolate volatile esters without solvent interference .
- Chromatographic Separation : Optimize column polarity (e.g., DB-WAX) to resolve this compound from structurally similar compounds like benzyl acetate or methyl anthranilate .
- Quantitative Validation : Employ internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure reproducibility .
- Fluorescence Interference Checks : For fluorescence-based assays, validate specificity by analyzing unspiked samples to rule out co-eluting compounds (e.g., cinnamyl anthranilate analogs) .
Basic: How can researchers optimize the synthesis of this compound for laboratory-scale production?
Answer: Response Surface Methodology (RSM) is effective for optimizing esterification conditions:
- Key Variables : Molar ratios (anthranilic acid:hexanol:acid catalyst), reaction temperature, and hydrolysis duration .
- Experimental Design : Use a central composite design to model interactions between variables and predict yield maxima .
- Validation : Confirm purity via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to detect unreacted precursors or side products .
Advanced: What experimental strategies elucidate this compound’s binding mechanisms with microbial enzymes like anthranilate phosphoribosyltransferase (AnPRT)?
Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics in the absence of co-substrates (e.g., PRPP) to isolate this compound-enzyme interactions. Note that weak binding (low ΔH) may require high ligand concentrations .
- Differential Scanning Fluorimetry (DSF) : Monitor protein stability changes upon ligand binding. Increased melting temperature (Tm) indicates stabilization, even if ITC data are inconclusive .
- Structural Analysis : Compare X-ray crystallography data of ligand-bound and apo enzymes to identify binding pockets (e.g., tunnel sites 1–3 in M. tuberculosis AnPRT) .
Advanced: How should researchers address contradictions in binding affinity data between ITC and DSF studies?
Answer:
- Contextualize Binding Modes : ITC detects enthalpic changes from direct binding, while DSF reflects global protein stabilization, which may occur via allosteric or multi-site interactions .
- Control Experiments : Perform ITC titrations with PRPP co-incubation to test if this compound binding is PRPP-dependent.
- Statistical Modeling : Apply sequential binding models to ITC data to account for multi-site occupancy, which DSF may indirectly capture .
Basic: What is the role of this compound in plant biosynthetic pathways, and how can its production be modulated?
Answer:
- Pathway Context : this compound is a branched product of the shikimate pathway, intersecting with terpenoid and fatty acid biosynthesis. Methyl anthranilate, a structural analog, is linked to tryptophan derivatives in aromatic plants .
- Modulation Strategies :
Advanced: How can multi-omics approaches resolve this compound’s functional roles in plant-microbe interactions?
Answer:
- Metabolomics : Profile this compound levels in rhizosphere samples using GC-MS alongside microbial community data (16S rRNA sequencing) .
- Proteomics : Identify microbial enzymes (e.g., esterases) that degrade or modify this compound, using activity-based protein profiling .
- Integration Tools : Apply weighted gene co-expression network analysis (WGCNA) to correlate metabolite abundance with microbial gene clusters .
Advanced: What are the challenges in distinguishing this compound from co-eluting esters in chromatographic analyses, and how can they be mitigated?
Answer:
- Co-Elution Risks : Similar retention times with methyl anthranilate or hexyl salicylate require:
- Tandem MS (MS/MS) : Use unique fragmentation patterns (e.g., m/z 120 for anthranilate moiety) .
- Ion Mobility Spectrometry (IMS) : Separate isomers based on collision cross-section differences .
- Quantitative Bias : Correct for signal suppression using matrix-matched calibration curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
